molecular formula C25H20FN3O2S B11177920 1-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide

1-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11177920
M. Wt: 445.5 g/mol
InChI Key: ZEHVOUWRQKVBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
  • Formation of the Pyrrolidine Ring:

    • The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
  • Coupling Reactions:

    • The final step involves coupling the benzothiazole moiety with the pyrrolidine ring and the fluorophenyl group using peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
  • Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    • Formation of the Benzothiazole Moiety:

      • Starting with 2-aminothiophenol and an appropriate aldehyde, the benzothiazole ring is formed through a cyclization reaction under acidic conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    • Oxidation:

      • The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
    • Reduction:

      • Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
    • Substitution:

      • The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

    Common Reagents and Conditions:

    • Oxidation:

      • Reagents: Potassium permanganate, hydrogen peroxide
      • Conditions: Aqueous or organic solvents, elevated temperatures
    • Reduction:

      • Reagents: Lithium aluminum hydride, sodium borohydride
      • Conditions: Anhydrous solvents, low temperatures
    • Substitution:

      • Reagents: Various nucleophiles (e.g., amines, thiols)
      • Conditions: Organic solvents, room temperature or slightly elevated temperatures

    Major Products:

    • Oxidation products include oxides and hydroxylated derivatives.
    • Reduction products include reduced amides and alcohols.
    • Substitution products vary depending on the nucleophile used.

    Scientific Research Applications

    1-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

    • Chemistry:

      • Used as a building block in the synthesis of more complex molecules.
      • Studied for its reactivity and stability under various conditions.
    • Biology:

      • Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
    • Medicine:

      • Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
      • Evaluated for its pharmacokinetic and pharmacodynamic properties.
    • Industry:

      • Utilized in the development of new materials with specific properties, such as polymers and coatings.

    Mechanism of Action

    The mechanism of action of 1-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound is known to:

    • Bind to Enzymes:

      • Inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
    • Interact with Receptors:

      • Act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
    • Modulate Gene Expression:

      • Affect the expression of genes involved in critical cellular processes, leading to changes in cell behavior and function.

    Comparison with Similar Compounds

    • 1-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide
    • This compound
  • Uniqueness:

    • The presence of the fluorophenyl group enhances its binding affinity to certain biological targets.
    • The benzothiazole moiety contributes to its stability and reactivity.
    • The pyrrolidine ring provides structural rigidity, influencing its pharmacokinetic properties.
  • This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

    Properties

    Molecular Formula

    C25H20FN3O2S

    Molecular Weight

    445.5 g/mol

    IUPAC Name

    1-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide

    InChI

    InChI=1S/C25H20FN3O2S/c1-15-2-11-21-22(12-15)32-25(28-21)16-3-7-19(8-4-16)27-24(31)17-13-23(30)29(14-17)20-9-5-18(26)6-10-20/h2-12,17H,13-14H2,1H3,(H,27,31)

    InChI Key

    ZEHVOUWRQKVBJK-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.